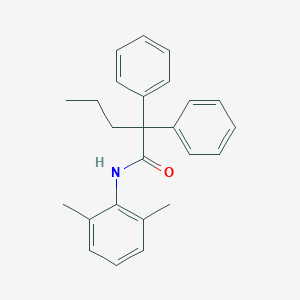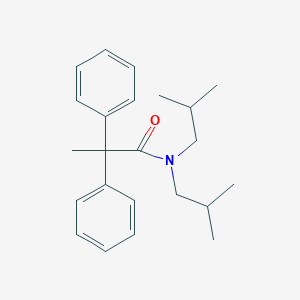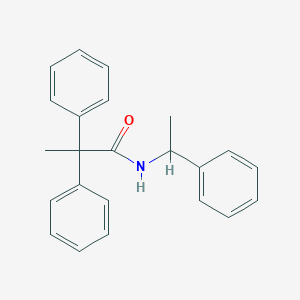![molecular formula C17H13ClN4OS B286665 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286665.png)
4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether, also known as CTM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazolo-thiadiazole family of compounds, which have been identified as having a wide range of pharmacological activities. CTM has been shown to have a number of interesting properties, including its ability to interact with various receptors in the brain and other tissues.
作用機序
The exact mechanism of action of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is not well understood. However, it is believed that the compound interacts with a number of different receptors in the brain and other tissues. Some studies have suggested that 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether may act as a partial agonist at the GABA-A receptor, while others have suggested that it may act as a competitive antagonist at the 5-HT2A receptor. Further research is needed to fully understand the mechanism of action of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether.
Biochemical and Physiological Effects
4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to have a number of interesting biochemical and physiological effects. For example, the compound has been shown to increase the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has also been shown to increase the activity of the HPA axis, which is a key regulator of the stress response. In addition, 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to have anti-inflammatory properties, which may make it useful for the treatment of a range of different inflammatory disorders.
実験室実験の利点と制限
4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has a number of advantages as a research tool. For example, the compound is relatively easy to synthesize and can be obtained in large quantities. In addition, the compound has been shown to be relatively stable under a range of different conditions. However, there are also some limitations to the use of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether in lab experiments. For example, the compound has been shown to be relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, the compound has been shown to have a relatively short half-life in vivo, which can make it difficult to study the long-term effects of the compound.
将来の方向性
There are a number of different future directions for research on 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. One area of research that is particularly promising is the development of new derivatives of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether that have improved pharmacological properties. For example, researchers could explore the development of compounds that are more soluble in water, or that have a longer half-life in vivo. In addition, researchers could explore the use of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether derivatives in the treatment of a range of different neurological and inflammatory disorders. Finally, researchers could explore the use of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether derivatives as research tools to study the function of different receptors in the brain and other tissues.
合成法
The synthesis of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a complex process that involves a number of steps. One of the key steps in the synthesis process is the reaction between 4-chlorobenzyl isocyanate and 1,2,4-triazole-3-thiol. This reaction leads to the formation of the triazolo-thiadiazole ring system, which is the core structure of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. Once the core structure has been formed, the final step in the synthesis process involves the addition of a phenyl methyl ether group to the molecule. This step is typically carried out using a palladium-catalyzed cross-coupling reaction.
科学的研究の応用
4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been extensively studied for its potential use in scientific research. One of the key areas of research has been in the field of neuroscience, where 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to interact with a number of different receptors in the brain. For example, 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to interact with the GABA-A receptor, which is a key target for a number of different drugs used to treat anxiety and other neurological disorders. 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has also been shown to interact with the 5-HT2A receptor, which is a key target for drugs used to treat depression and other mood disorders.
特性
分子式 |
C17H13ClN4OS |
|---|---|
分子量 |
356.8 g/mol |
IUPAC名 |
6-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-23-14-8-4-12(5-9-14)16-19-20-17-22(16)21-15(24-17)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3 |
InChIキー |
MDTKHINHALEKJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)
![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)

![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)



![N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B286599.png)

![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)

